![molecular formula C15H12BrClN2O2 B15287988 2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide](/img/structure/B15287988.png)
2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide is an organic compound with the molecular formula C15H10BrCl2NO2. It is known for its role as an intermediate in the synthesis of various pharmacologically active compounds, including benzodiazepines used in the treatment of neurological disorders such as epilepsy, alcohol withdrawal, and insomnia.
Vorbereitungsmethoden
The synthesis of 2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide typically involves the reaction of 4-chloro-2-(2-chlorobenzoyl)aniline with bromoacetyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-chloro-2-(2-chlorobenzoyl)aniline and bromoacetyl bromide.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or acetonitrile are commonly used.
Procedure: The starting materials are mixed and stirred at a controlled temperature, typically around 0-5°C, to initiate the reaction. The mixture is then gradually warmed to room temperature and stirred for several hours.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation can lead to the formation of corresponding nitro or hydroxyl derivatives.
Hydrolysis: The compound can be hydrolyzed to form corresponding acids or amides, depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: As an intermediate in the synthesis of benzodiazepines, it plays a crucial role in the development of drugs for treating neurological disorders.
Industry: The compound is used in the production of fine chemicals and specialty chemicals for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide is primarily related to its role as an intermediate in the synthesis of benzodiazepines. Benzodiazepines exert their effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to increased inhibitory neurotransmission, resulting in sedative, anxiolytic, and anticonvulsant effects .
Vergleich Mit ähnlichen Verbindungen
2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide can be compared with other similar compounds, such as:
2-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide: This compound has a similar structure but lacks the amino group, which can affect its reactivity and biological activity.
4-bromo-2-(2-(((4-chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate: This compound has a more complex structure and is used in different applications, such as in the synthesis of other pharmaceuticals.
The uniqueness of this compound lies in its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various pharmacologically active compounds.
Eigenschaften
Molekularformel |
C15H12BrClN2O2 |
|---|---|
Molekulargewicht |
367.62 g/mol |
IUPAC-Name |
2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide |
InChI |
InChI=1S/C15H12BrClN2O2/c16-9-5-6-13(19-14(20)8-18)11(7-9)15(21)10-3-1-2-4-12(10)17/h1-7H,8,18H2,(H,19,20) |
InChI-Schlüssel |
KTOZVBKIZXRJIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CN)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


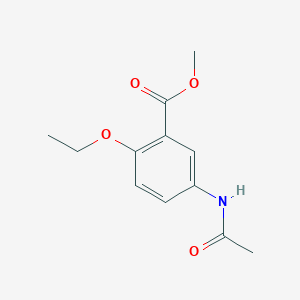
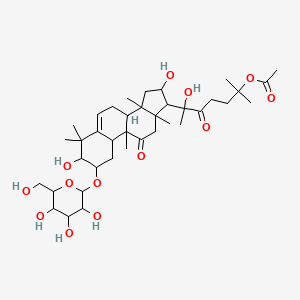
![1-tert-Butyl-3-naphthalen-2-ylmethyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B15287928.png)

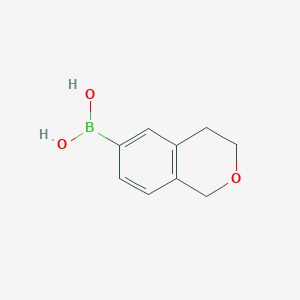

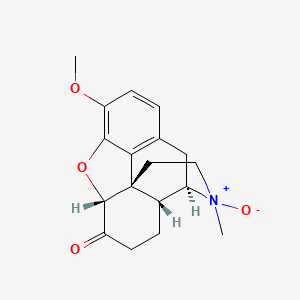
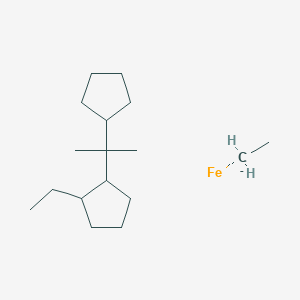
![(2S, 4S)-2-[[(3-carboxyphenyl)amino]carbonyl]-4-mercapto-1-(4-nitrobenzyl)pyrrolidinecarboxylate](/img/structure/B15287959.png)
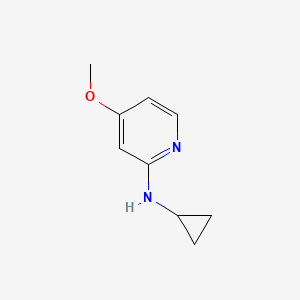
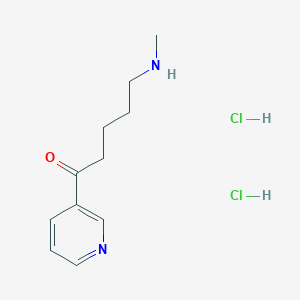
![3-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid](/img/structure/B15287971.png)
![2-[(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoacetic acid](/img/structure/B15287985.png)

